molecular formula C22H22ClN3O4S B2979531 N-[(4-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide CAS No. 688053-75-0

N-[(4-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

Cat. No.: B2979531
CAS No.: 688053-75-0
M. Wt: 459.95
InChI Key: FSPSLYSZQMGIFT-UHFFFAOYSA-N
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Description

This compound features a quinazolinone core fused with a [1,3]dioxolo ring, a sulfanylidene group at position 6, and a hexanamide chain terminating in a 4-chlorophenylmethyl substituent. While direct data on its synthesis or biological activity are absent in the provided evidence, structural analogs and related synthetic methods offer insights into its properties .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O4S/c23-15-7-5-14(6-8-15)12-24-20(27)4-2-1-3-9-26-21(28)16-10-18-19(30-13-29-18)11-17(16)25-22(26)31/h5-8,10-11H,1-4,9,12-13H2,(H,24,27)(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPSLYSZQMGIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCCCC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a synthetic compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious disease. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following features:

  • Molecular Formula: C19H16ClN3O4S
  • CAS Number: 688053-75-0
  • Structural Components: It contains a quinazoline core fused with a dioxole ring and a chlorophenyl group, which are critical for its biological activity.

Research indicates that the biological activity of this compound may be linked to its ability to interact with various biological targets. The following mechanisms have been proposed:

  • Enzyme Inhibition: The compound exhibits inhibitory activity against several enzymes, including acetylcholinesterase and urease. This suggests potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
  • Anticancer Activity: Preliminary studies indicate that it may inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer) cells. The cytotoxic effects appear to be dose-dependent, with IC50 values in the micromolar range .
  • Antibacterial Properties: The compound has shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, indicating its potential as an antimicrobial agent .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound. The following table summarizes key findings from these studies:

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerMCF-710
AnticancerPC312
Acetylcholinesterase InhibitionEnzyme2.14
Urease InhibitionEnzymeStrong Activity
AntibacterialSalmonella typhiModerate
AntibacterialBacillus subtilisStrong

Case Studies

Several case studies have investigated the pharmacological properties of related compounds within the same chemical class:

  • Cytotoxicity Against Cancer Cells:
    • A study assessed a series of quinazoline derivatives, demonstrating that modifications in side chains significantly affected their cytotoxicity against various cancer cell lines. The most potent compounds had IC50 values ranging from 10 to 20 µM against MCF-7 and PC3 cells .
  • Antibacterial Efficacy:
    • Another study reported that compounds similar to N-[(4-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene...) exhibited varying degrees of antibacterial activity against multiple bacterial strains, with some derivatives showing promising results against resistant strains .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Features and Molecular Properties
Compound Name Substituent (R) Molecular Formula Molecular Weight Key Features
Target Compound 4-Cl-C6H4CH2 Not explicitly provided ~540–580 (estimated) Chlorophenylmethyl, sulfanylidene, dioxolo
N-[(4-Methylphenyl)methyl]-...hexanamide 4-CH3-C6H4CH2 Not provided Not provided Methylphenylmethyl group
K284-5175 4-OCH3-C6H4CH2 C23H25N3O5S 455.53 Methoxyphenylmethyl, modified quinazoline
K284-5195 Piperazine-propyl C25H28N4O4S 480.59 Piperazine linker, hexanamide chain
CAS 688053-57-8 3-Cl-C6H4 (piperazine) C28H34ClN5O4S 572.1 Piperazine-propyl, 3-chlorophenyl

Key Observations:

  • Electron Effects : The target’s 4-chlorophenyl group (electron-withdrawing) contrasts with the methyl (electron-donating, ) and methoxy (electron-donating, ) groups in analogs. This may enhance binding to hydrophobic pockets or enzymes requiring polarized interactions.
  • Linker Diversity : K284-5195 and CAS 688053-57-8 incorporate piperazine, which improves water solubility compared to the target’s benzyl group .

Q & A

Basic Question: What are the critical steps in synthesizing N-[(4-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide?

Methodological Answer:
The synthesis involves modular assembly of the quinazolinone core and subsequent functionalization. Key steps include:

  • Core Formation : Cyclocondensation of substituted anthranilic acid derivatives with chlorocarbonyl reagents to generate the 1,3-dioxolo[4,5-g]quinazolin-8-one scaffold.
  • Sulfanylidene Introduction : Thiolation at C6 via nucleophilic displacement using thiourea or Lawesson’s reagent under anhydrous conditions .
  • Side-Chain Coupling : Amide bond formation between the hexanamide moiety and the (4-chlorophenyl)methylamine group using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane or DMF .
    Validation : Intermediate purity should be confirmed via TLC and LC-MS at each step.

Basic Question: Which analytical techniques are essential for characterizing this compound’s structure and purity?

Methodological Answer:
A multi-technique approach is required:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., ESI+ mode with <2 ppm mass error).
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign protons and carbons in the quinazolinone core (e.g., δ 8.2–8.5 ppm for aromatic protons) and hexanamide chain (δ 1.2–1.6 ppm for methylene groups) .
    • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and confirm regiochemistry.
  • X-Ray Crystallography : For absolute configuration determination, particularly for the sulfanylidene and dioxolo groups .
  • HPLC-PDA : Assess purity (>95% by area normalization) using a C18 column with acetonitrile/water gradients .

Advanced Question: How can Bayesian optimization improve reaction yields during synthesis?

Methodological Answer:
Bayesian optimization (BO) accelerates parameter screening by iteratively updating a probabilistic model of the reaction space:

  • Parameter Selection : Prioritize variables (e.g., temperature, catalyst loading, solvent ratio) using prior knowledge from analogous quinazolinone syntheses .
  • Algorithm Implementation : Use open-source tools like Phoenics or Sherlock to define acquisition functions (e.g., expected improvement) and minimize experiments.
  • Case Study : For thiolation steps, BO reduced optimization from 20+ trials to 5–8 by identifying optimal thiourea equivalents (1.2–1.5 eq.) and reaction times (4–6 hrs) .

Advanced Question: How should researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:
Contradictions (e.g., unexpected NOE correlations or HMBC couplings) require systematic validation:

  • Hypothesis Testing : Propose alternative regioisomers or tautomers and simulate their NMR spectra using tools like ACD/Labs or Gaussian.
  • Isotopic Labeling : Introduce deuterium at suspected positions (e.g., C7 of the quinazolinone) to confirm coupling patterns .
  • Cross-Validation : Compare experimental data with crystallographic results (e.g., bond lengths/angles from X-ray) to confirm assignments .

Intermediate Question: What stability considerations are critical for handling this compound under experimental conditions?

Methodological Answer:

  • Light Sensitivity : The sulfanylidene group is prone to oxidation; store samples in amber vials under argon at –20°C .
  • pH-Dependent Degradation : In aqueous buffers (pH >7), the dioxolo ring may hydrolyze. Use acidic conditions (pH 4–6) for dissolution .
  • Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C typical for quinazolinones) .

Advanced Question: What strategies enable regioselective functionalization of the quinazolinone core?

Methodological Answer:

  • Directing Group Utilization : Introduce transient protecting groups (e.g., Boc at N5) to steer electrophilic substitution to C7 or C9 .
  • Metal-Catalyzed Cross-Coupling : Use Pd-mediated Suzuki reactions for aryl halide functionalization at C2 or C4, leveraging steric hindrance from the dioxolo group .
  • Computational Guidance : DFT calculations (e.g., Fukui indices) predict reactive sites. For example, C7 shows higher electrophilicity (f⁺ = 0.12) than C6 (f⁺ = 0.08) .

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